![molecular formula C8H7NOS B2875541 7-Methylbenzo[d]thiazol-2(3H)-one CAS No. 80689-19-6](/img/structure/B2875541.png)
7-Methylbenzo[d]thiazol-2(3H)-one
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Description
7-Methylbenzo[d]thiazol-2(3H)-one is a chemical compound that falls under the category of benzothiazoles . Benzothiazoles are heterocyclic compounds with a wide range of applications in bioorganic and medicinal chemistry . They are part of many compounds showing numerous biological activities such as anti-bacterial, anti-microbial, anthelmintic, antitumor, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been a field of increasing interest in organic synthetic chemistry . A study describes the synthesis of thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors . The synthesis involved a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been elucidated using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, and Mass spectral data . Two-dimensional NMR analyses (HMBC, HSQC, and NOESY) have been performed for the obtained compounds .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives have been studied extensively . A safety data sheet for a similar compound, 7-Methylbenzo[d]thiazol-2-amine, suggests that it may form toxic fumes when involved in a reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary. For a similar compound, 4-methylbenzo[d]thiazol-2-amine, the molecular weight is reported to be 168.26 . The safety data sheet for 7-Methylbenzo[d]thiazol-2-amine provides additional information, including that it is harmful if swallowed and causes serious eye irritation .Safety And Hazards
Future Directions
The future directions in the research of benzothiazole derivatives are promising. A study has developed a facile access to benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones through a temperature-controlled intermolecular [3 + 2] annulation . This protocol can obviate the prefunctionalization of the starting materials . This direct C-S/C-N bond formation reaction was performed in the absence of any external catalysts, transition metals, bases, ligands, and oxidants with high step economy .
properties
IUPAC Name |
7-methyl-3H-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)11-8(10)9-6/h2-4H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCWRGPJUDZREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylbenzo[d]thiazol-2(3H)-one |
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